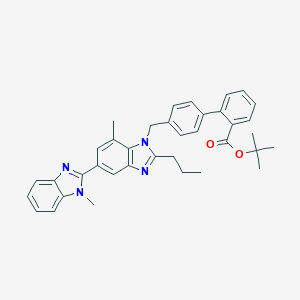
2-Amino-4-methyl-5-nitropyridin
Übersicht
Beschreibung
2-Amino-4-methyl-5-nitropyridine: is a heterocyclic organic compound with the molecular formula C6H7N3O2 It is characterized by a pyridine ring substituted with an amino group at the second position, a methyl group at the fourth position, and a nitro group at the fifth position
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
DNA-PK Inhibitors: The compound serves as an intermediate in the synthesis of DNA-dependent protein kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Industry:
Wirkmechanismus
Target of Action
It’s known that the compound affects therespiratory system .
Biochemical Pathways
It’s known that the compound is used in the preparation of matrix mixtures required to study new technical developments for the direct tissue analysis of peptides .
Result of Action
The compound is known to be used in the preparation of matrix mixtures for peptide analysis , suggesting it may have applications in biochemical research.
Action Environment
The action, efficacy, and stability of 2-Amino-4-methyl-5-nitropyridine can be influenced by environmental factors. For instance, it’s recommended to store the compound in a cool place, away from oxidizing agents, and in a tightly closed container in a dry and well-ventilated place . This suggests that exposure to heat, moisture, and certain chemical substances could potentially affect the compound’s stability and efficacy.
Biochemische Analyse
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is hypothesized that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that it may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is hypothesized that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of 2-Amino-4-methylpyridine: The synthesis of 2-Amino-4-methyl-5-nitropyridine typically involves the nitration of 2-Amino-4-methylpyridine.
Industrial Production Methods: Industrial production of 2-Amino-4-methyl-5-nitropyridine may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: 2-Amino-4-methyl-5-nitropyridine can undergo reduction reactions to convert the nitro group to an amino group.
Common Reagents and Conditions:
Reducing Agents: Hydrazine hydrate, catalytic hydrogenation.
Nitrating Agents: Concentrated nitric acid, sulfuric acid.
Major Products Formed:
Reduction: 2-Amino-4-methyl-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-methyl-3-nitropyridine
- 2-Amino-4-methyl-3,5-dinitropyridine
- 2-Amino-5-nitropyridine
Comparison:
- 2-Amino-4-methyl-5-nitropyridine is unique due to the specific positioning of the nitro group at the fifth position, which influences its chemical reactivity and biological activity .
- 2-Amino-4-methyl-3-nitropyridine and 2-Amino-4-methyl-3,5-dinitropyridine have different substitution patterns, leading to variations in their chemical properties and potential applications .
Eigenschaften
IUPAC Name |
4-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBBNZYMXKTQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287770 | |
| Record name | 2-Amino-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21901-40-6 | |
| Record name | 21901-40-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Amino-4-methyl-5-nitropyridine considered advantageous over acidic matrices in MALDI analysis of certain biomolecules?
A1: 2-Amino-4-methyl-5-nitropyridine belongs to a class of basic matrices that allows for the analysis of acid-sensitive biomolecules using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Traditional acidic matrices may degrade or alter the properties of such sensitive molecules. This advantage extends the applicability of MALDI to a broader range of biomolecules. []
Q2: What specific challenges in analyzing oligonucleotides using MALDI-MS are addressed by 2-Amino-5-nitropyridine?
A2: While 2-Amino-4-methyl-5-nitropyridine shows promise with small proteins, 2-Amino-5-nitropyridine demonstrates effectiveness in analyzing oligonucleotides, specifically mixed-base sequences under 20 nucleotides and thymidine homopolymers. This suggests that basic matrices like 2-Amino-5-nitropyridine can overcome some limitations associated with oligonucleotide analysis even when using acidic matrices. []
Q3: How does the pH of the matrix solution impact the analysis of non-covalently bound protein complexes in MALDI-MS?
A3: Research suggests that the pH of the matrix solution does not directly correlate with the ability of a matrix to analyze non-covalently bound protein complexes. While 2-Amino-4-methyl-5-nitropyridine allows for sample preparation at a neutral pH of 7.1, it only yielded mass spectra of protein subunits. In contrast, 3-hydroxypicolinic acid, enabling a slightly acidic pH of 3.8, successfully facilitated the detection of intact non-covalent complexes for specific proteins. []
Q4: What makes 2-Amino-4-methyl-5-nitropyridine a suitable component in ionic liquid matrices for direct tissue analysis using MALDI imaging?
A4: When combined with α-Cyano-4-hydroxycinnamic acid, 2-Amino-4-methyl-5-nitropyridine forms an ionic liquid matrix that exhibits several advantageous properties for direct tissue analysis in MALDI imaging. These include enhanced spectral quality, improved crystallization on tissues, extended analysis duration due to vacuum stability, increased resistance to laser irradiation, and higher ionic yields in negative mode, enabling more comprehensive tissue profiling. []
Q5: How does the choice of solvent system influence the quality of MALDI-TOF mass spectra obtained from microorganisms when using 2-Amino-4-methyl-5-nitropyridine as a matrix?
A5: Studies show that using a binary matrix combination of [2-(4-hydroxyphenylazo)]-benzoic acid and 2-mercaptobenzothiol (1:1) alongside a specific solvent system significantly improves MALDI-TOF mass spectra quality for microorganisms. The optimal solvent mixture consists of 17% formic acid, 33% isopropyl alcohol, and 50% water, suggesting a synergistic effect between the solvent and matrix for enhanced microorganism analysis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)










